Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulphonate
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Overview
Description
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is a chemical compound with the molecular formula C24H41NaO5S. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its long alkyl chain, which contributes to its hydrophobic nature, and its sulfonate group, which imparts hydrophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate typically involves the sulfonation of 2,5-dihydroxy-4-(1-methylheptadecyl)benzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. It targets cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium 2,5-dihydroxybenzenesulfonate
Uniqueness
Sodium 2,5-dihydroxy-4-(1-methylheptadecyl)benzenesulfonate is unique due to its long alkyl chain and the presence of two hydroxyl groups, which provide additional sites for chemical modification. This makes it more versatile in various applications compared to other similar compounds.
Properties
CAS No. |
63059-59-6 |
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Molecular Formula |
C24H41NaO5S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
sodium;2,5-dihydroxy-4-octadecan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C24H42O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-23(26)24(19-22(21)25)30(27,28)29;/h18-20,25-26H,3-17H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
XMEZMPZIYXDDJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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